Lipophilicity (XLogP) Differentiation: Target Compound vs. 3-Thiophene Carbonyl Positional Isomer
The target compound exhibits a computed XLogP3-AA of 4.8, compared to 4.4 for the 3-thiophene carbonyl positional isomer (CID 90612611), representing a ΔXLogP of +0.4 [1] [2]. This 0.4 log unit difference corresponds to a predicted ~2.5-fold higher partition coefficient for the target and indicates measurably greater lipophilicity [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | 2-bromo-5-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CID 90612611), XLogP3-AA = 4.4 |
| Quantified Difference | ΔXLogP = +0.4 (~2.5-fold higher partition coefficient predicted) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity can translate to enhanced membrane permeability and altered tissue distribution, making the target compound preferable for applications requiring greater hydrophobic character or blood-brain barrier penetration potential.
- [1] PubChem PUG REST API: CID 71803371 property query. XLogP3-AA: 4.8. View Source
- [2] PubChem PUG REST API: CID 90612611 property query. XLogP3-AA: 4.4. View Source
